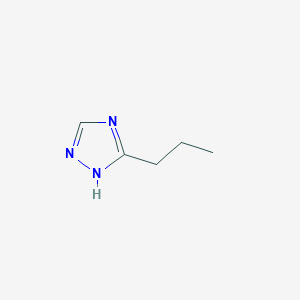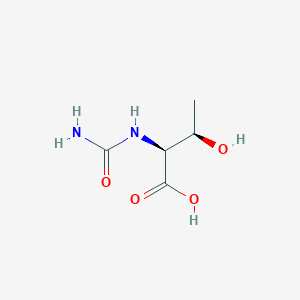
s-Triazole, 3-propyl-
Vue d'ensemble
Description
s-Triazole, 3-propyl- is a nitrogenous heterocyclic compound with the molecular formula C₂H₃N₃ . It belongs to the class of triazoles , which are five-membered aromatic azole rings containing three nitrogen atoms and two carbon atoms. These compounds exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in the biological system. Triazoles are found in several drug classes, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular drugs .
Synthesis Analysis
The synthesis of triazole derivatives involves various methods, such as click chemistry , cycloaddition reactions , and functional group transformations . Researchers have explored diverse synthetic routes to obtain substituted 1,2,4-triazole analogues. These derivatives are crucial for drug development and have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .
Molecular Structure Analysis
- 1,2,4-triazole (s-triazole) : This isomer also exhibits two tautomers, depending on the hydrogen bonded to the ring nitrogen .
Chemical Reactions Analysis
- Bioconjugation reactions : Triazoles are used in bioorthogonal chemistry for labeling and targeting biomolecules .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Medicinal Chemistry
1,2,3-Triazoles are used in medicinal chemistry for their potential in drug discovery . They have been used in the development of various drugs, including anticonvulsant drug Rufinamide, broad-spectrum cephalosporin antibiotic cefatrizine, anticancer drug carboxyamidotriazole, and β-lactum antibiotic tazobactam .
Agrochemicals
Triazoles are also used in the field of agrochemicals . They are known for their fungicidal properties and are used in the production of various pesticides .
Materials Research
In the field of materials research, 1,2,3-triazoles have found applications in the development of polymers for use in solar cells . Their high chemical stability and strong dipole moment make them suitable for such applications .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry due to their ability to form hydrogen bonds . They are used as building blocks in the creation of complex molecular structures .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a process that involves attaching two biomolecules together . This is useful in various fields, including drug delivery and imaging .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used as fluorescent probes . They are used to study biological systems by providing a way to visualize and track biological molecules .
Corrosion Inhibitors
Triazoles are known to be excellent corrosion inhibitors, particularly in radiators and cooling systems . They form strong ligands with iron and other metals, preventing them from corroding .
Antiviral Agents
The replacement of nucleobases by triazole derivatives has proven to be very effective in the discovery of antiviral drugs . This highlights the potential of 1,2,3-triazoles in the development of new antiviral therapies .
Mécanisme D'action
Target of Action
s-Triazole, 3-propyl- is a derivative of the triazole class of compounds . Triazoles are known to interact with a wide range of biomacromolecules through pi–pi bonds, hydrogen bonds, and ion-dipole bonds . They have been reported to exhibit various biological activities, including antiviral , antifungal , and neuroprotective effects .
Mode of Action
Triazoles are known to interact with their targets through various types of bonds, including pi–pi bonds, hydrogen bonds, and ion-dipole bonds . This allows them to disrupt the normal functioning of these targets, leading to their biological effects .
Biochemical Pathways
Triazoles have been reported to have antiviral and neuroprotective effects , suggesting that they may affect pathways related to viral replication and neuronal function.
Pharmacokinetics
Understanding the pharmacokinetics of triazoles in general is crucial for providing optimal care . While the pharmacokinetics of triazoles have been extensively studied in adult populations, knowledge on pharmacokinetics of triazoles in children is limited .
Result of Action
Triazoles have been reported to exhibit various biological activities, including antiviral , antifungal , and neuroprotective effects , suggesting that they may have a range of molecular and cellular effects.
Action Environment
Triazoles have been reported to be taken up by rice roots and distributed in plant tissues , suggesting that environmental factors such as soil composition and water availability may influence their action.
Orientations Futures
Propriétés
IUPAC Name |
5-propyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-3-5-6-4-7-8-5/h4H,2-3H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWJVKLPEZPKNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334123 | |
| Record name | s-Triazole, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19932-60-6 | |
| Record name | s-Triazole, 3-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Propyl-1H-1,2,4-triazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)

![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)




![2-{[(2-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B10298.png)